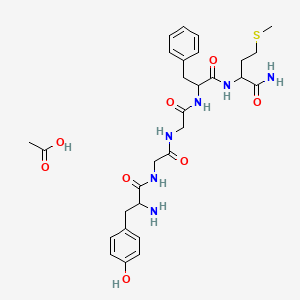

Methionine enkephalinamide acetate salt

Description

Significance of Endogenous Opioid Peptides in Neurobiological Systems

Endogenous opioid peptides are naturally occurring molecules in the body that play a crucial role in regulating a wide array of physiological processes. researchgate.netnih.gov These peptides, which include enkephalins, endorphins, and dynorphins, act as neurotransmitters and neuromodulators by binding to opioid receptors located throughout the central and peripheral nervous systems. nih.gov The activation of these receptors influences pain perception, emotional responses, stress regulation, and reward pathways. nih.gov

The discovery of enkephalins in 1975 opened a new chapter in understanding the body's innate ability to control pain. nih.gov These pentapeptides, existing in two forms, Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin), are the primary endogenous ligands for the δ-opioid receptors and also exhibit a high affinity for μ-opioid receptors. nih.gov Their widespread distribution in the brain and other tissues underscores their importance in maintaining neurological homeostasis. nih.govnih.gov

The endogenous opioid system's involvement in fundamental neurobiological functions makes it a critical area of research. Understanding how these peptides and their receptors function provides insights into the mechanisms of pain, addiction, and mood disorders.

Overview of Methionine Enkephalinamide Acetate (B1210297) Salt as a Model Research Compound

Methionine enkephalinamide is a synthetic analog of Met-enkephalin (B1676343). The modification of the C-terminus from a carboxyl group to an amide group in Methionine enkephalinamide results in a compound with increased resistance to degradation by enzymes. This enhanced stability makes it a more reliable and potent tool for in vitro and in vivo research studies compared to its naturally occurring counterpart. The acetate salt form of this compound is often used in research due to its solubility and ease of handling.

The primary research application of Methionine enkephalinamide acetate salt lies in its ability to selectively activate opioid receptors, thereby mimicking the effects of endogenous enkephalins. This allows researchers to investigate the specific roles of δ and μ-opioid receptors in various neuronal pathways.

Detailed Research Findings:

Studies utilizing Methionine enkephalinamide have provided valuable data on the function of opioid receptors. For instance, research has demonstrated its analgesic properties in various animal models of pain. Furthermore, its application in studies of the blood-brain barrier has shed light on the transport mechanisms of peptides into the central nervous system.

In Caco-2 cell monolayers, a model for the intestinal barrier, the permeability of Met-enkephalin and its analogs, including the amide form, was found to be low, suggesting that their absorption is limited. nih.gov However, the study also revealed that positively charged analogs like [D-Ala2]Met-enkephalinamide are subject to active efflux by P-glycoprotein, a transporter protein. nih.gov This finding is crucial for understanding the pharmacokinetics of peptide-based drugs.

Binding affinity studies have quantified the interaction of enkephalin analogs with opioid receptors. Tritiated Methionine enkephalin has been shown to bind with high affinity to opiate receptors in rat brain membranes, with dissociation constants (KD) in the nanomolar range. nih.gov The binding is stereospecific and influenced by the presence of certain ions like sodium and manganese. nih.gov

The synthesis of Methionine enkephalin and its derivatives has been a subject of extensive research, with various methods developed to produce these peptides for research purposes. researchgate.netnih.govscispace.com These synthetic approaches allow for the creation of modified analogs with specific properties, aiding in the exploration of structure-activity relationships.

Interactive Data Tables

Below are interactive tables summarizing key data related to Methionine enkephalin and its analogs from various research studies.

Table 1: Opioid Receptor Binding Affinities

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) |

| Met-Enkephalin | μ-opioid | 1.7 caymanchem.com |

| Met-Enkephalin | δ-opioid | 0.65 caymanchem.com |

| Met-Enkephalin | κ-opioid | >1000 caymanchem.com |

| ³H-Methionine enkephalin | Opiate Receptors | KD1 = 1.8, KD2 = 5.8 nih.gov |

Table 2: Permeability of Met-Enkephalin Analogs in Caco-2 Cells

| Compound | Apparent Permeability Coefficient (Papp, cm/s) |

| Met-enkephalin | ~4 x 10⁻⁸ |

| [D-Ala2]Met-enkephalin | ~3 x 10⁻⁸ |

| [D-Ala2]Met-enkephalinamide | ~3.5 x 10⁻⁸ |

| Metkephamid | ~9.5 x 10⁻⁸ |

Data adapted from Lang et al., 1997. nih.gov

Properties

IUPAC Name |

acetic acid;2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O6S.C2H4O2/c1-40-12-11-21(25(29)37)33-27(39)22(14-17-5-3-2-4-6-17)32-24(36)16-30-23(35)15-31-26(38)20(28)13-18-7-9-19(34)10-8-18;1-2(3)4/h2-10,20-22,34H,11-16,28H2,1H3,(H2,29,37)(H,30,35)(H,31,38)(H,32,36)(H,33,39);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWOHIWKHLZWLEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N6O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanisms of Action and Receptor Pharmacology

Opioid Receptor Interactions and Subtype Specificity

Methionine enkephalinamide, much like its parent compound, exhibits a distinct profile of interaction with various opioid receptor subtypes. Its activity is not uniform across all opioid receptors, showing preferential binding and agonist activity at specific types.

Agonist Activity at Mu (μ) Opioid Receptors

Methionine enkephalin demonstrates agonist activity at the mu (μ) opioid receptors, although this interaction is generally considered to be of a lesser extent compared to its activity at delta receptors. wikipedia.org The mu-opioid receptors are a critical class of receptors involved in modulating a variety of physiological functions, most notably nociception. nih.gov Studies have shown that while compounds like morphine, dihydromorphine, and oxymorphone are highly potent at mu receptors, Methionine enkephalin is comparatively less potent in competing for binding at these sites. nih.gov The binding of adrenergic agonists to mu-opioid receptors can enhance the binding of Methionine enkephalin, suggesting a potential for allosteric modulation. mdpi.com

Agonist Activity at Delta (δ) Opioid Receptors

The primary pharmacological activity of Methionine enkephalin and its amide derivative is characterized by potent agonist activity at the delta (δ) opioid receptors. wikipedia.org The enkephalins are widely regarded as the principal endogenous ligands for this receptor subtype due to their high potency and selectivity. wikipedia.org This strong interaction mediates various physiological effects, including analgesia and antidepressant-like effects. wikipedia.org Studies on analogs of Methionine enkephalin have demonstrated that their stimulatory effects on T-cell proliferation are predominantly mediated through the delta-opioid receptor. nih.gov This was confirmed by the complete blockage of these effects by a selective delta-opioid receptor antagonist, while antagonists for mu and kappa receptors were only partially effective or ineffective. nih.gov Further research has substantiated that Methionine enkephalin modulates functions of splenic phagocytes in fish via the delta-opioid receptor. nih.gov

Interactions with Zeta (ζ) Receptors / Opioid Growth Factor Receptor (OGFR)

Beyond the classical opioid receptors, Methionine enkephalin is the endogenous ligand for the Opioid Growth Factor Receptor (OGFR), which was previously known as the zeta (ζ) opioid receptor. wikipedia.orgnih.gov This interaction plays a crucial role in the regulation of tissue growth and regeneration. wikipedia.org The peptide, in this context often referred to as Opioid Growth Factor (OGF), and its receptor (OGFr) form an endogenous pathway that tonically inhibits cell proliferation and is involved in homeostasis. nih.govnih.gov Both OGF and the OGFr have been identified in the epidermis of human and mouse skin, where they regulate DNA synthesis in a tonically inhibitory and circadian rhythm-dependent manner. nih.gov The internalization of OGF, which is necessary for its regulation of cell proliferation, is dependent on clathrin-mediated endocytosis. nih.gov

Receptor Binding Kinetics and Affinity Studies

The binding of Methionine enkephalin to opioid receptors in rat brain membranes is stereospecific and occurs with high affinity. nih.gov Equilibrium experiments have identified two distinct dissociation constants (KD), indicating multiple binding sites or conformations. nih.gov The kinetics of association and dissociation for Methionine enkephalin are notably slower, by a factor of 8 to 10, compared to other 3H-opiates. nih.gov

The binding affinity of enkephalins can be influenced by the presence of certain ions. Sodium, for instance, has been shown to decrease the competitive binding of both leucine (B10760876) and Methionine enkephalin for [3H]naloxone binding sites. johnshopkins.edu Conversely, manganese can increase the apparent affinity of both enkephalins for the opiate receptor. johnshopkins.edu

| Ligand | Receptor Preparation | K D Value(s) |

| ³H-Methionine Enkephalin | Rat Brain Membranes | 1.8 nM and 5.8 nM nih.gov |

Ligand-Receptor Conformational Dynamics

The three-dimensional structure of Methionine enkephalinamide is a key determinant of its receptor binding and subsequent pharmacological activity. The flexibility of the peptide backbone allows it to adopt various conformations in solution.

Nuclear Magnetic Resonance Spectroscopy Studies of Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a valuable tool for elucidating the conformational preferences of Methionine enkephalinamide in solution. Studies using proton magnetic resonance at 500 MHz in deuterated dimethyl sulphoxide have provided detailed insights into its structure. ias.ac.in

Allosteric Modulation and Cross-Receptor Interactions

The pharmacological activity of methionine enkephalinamide is not solely determined by its direct interaction with opioid receptors but is also influenced by complex allosteric modulation and interactions with other neurotransmitter systems.

Extensive evidence points to significant functional interactions between the opioid and adrenergic systems nih.gov. This cross-talk can occur through various mechanisms, including the formation of receptor heterodimers and allosteric modulation nih.gov.

Research has shown that adrenergic agonists can directly bind to regions of the mu-opioid receptor (muOPR), thereby enhancing the binding of opioid ligands like methionine enkephalin nih.gov. A study investigating the binding of various compounds to synthesized peptides from the muOPR and the intact receptor demonstrated that adrenergic agonists, but not antagonists, acetylcholine (B1216132), or histamine, bound to these receptor fragments nih.gov.

The co-administration of epinephrine with methionine enkephalin was found to increase the binding of methionine enkephalin to the mu-opioid receptor by approximately half a log unit nih.gov. This suggests that the muOPR may be allosterically enhanced by adrenergic agonists nih.gov. The binding constants for various adrenergic and opioid compounds to different regions of the mu-opioid receptor highlight the complexity of these interactions.

Table 1: Binding Constants (in micromoles) of Adrenergic and Opioid Compounds to mu-Opioid Receptor Peptides

| Compound | muOPR Peptide 1 (Extracellular Loop 1) | muOPR Peptide 2 (Extracellular Loop 2) | muOPR Peptide 3 (Transmembrane) |

| Epinephrine | 1-2 µM (high affinity), 30-40 µM (low affinity) | 1-2 µM (high affinity), 30-40 µM (low affinity) | 1-2 µM (high affinity), 30-40 µM (low affinity) |

| Norepinephrine | Similar to Epinephrine | Similar to Epinephrine | Similar to Epinephrine |

| Dopamine | Low affinity binding only | Low affinity binding only | Low affinity binding only |

| Methionine-enkephalin | 15 nM - 1 µM (high affinity), 55-90 µM (low affinity) | 15 nM - 1 µM (high affinity), 55-90 µM (low affinity) | 15 nM - 1 µM (high affinity), 55-90 µM (low affinity) |

| Morphine | 30-50 µM (low affinity) | 30-50 µM (low affinity) | 30-50 µM (low affinity) |

This table is based on data presented in the referenced study and is for illustrative purposes.

The binding of methionine enkephalinamide to opioid receptors can also be modulated by other neurotransmitters, indicating a broader network of interactions within the central nervous system.

Studies have shown that serotonin can also influence opioid-mediated effects. For instance, contractions of the guinea pig ileum induced by morphine are enhanced by serotonin mdpi.com. While direct binding modulation data for methionine enkephalinamide is less detailed, one study noted that serotonin displayed a lower affinity for mu-opioid receptor peptides compared to adrenergic compounds mdpi.com.

Regarding the dopaminergic system, the activation of opioid receptors by enkephalins is known to promote the biosynthesis and secretion of dopamine, a key neurotransmitter in reward pathways mdpi.com. This interaction is crucial for the roles of enkephalins in pain modulation and emotional regulation mdpi.com. While this demonstrates a functional relationship, specific data on the direct allosteric modulation of methionine enkephalinamide binding by dopamine is not as well-defined as the interactions with the adrenergic system. One study did note that dopamine only displayed low-affinity binding to mu-opioid receptor peptides nih.gov.

Furthermore, research has demonstrated that Met-enkephalin (B1676343) can inhibit the release of serotonin (5-hydroxytryptamine) from the rat ventral spinal cord via delta-opioid receptors, suggesting an inhibitory action on serotonergic nerve terminals nih.gov.

Table 2: Summary of Neurotransmitter Interactions with Opioid Receptor Binding of Enkephalins

| Neurotransmitter System | Type of Interaction | Effect on Enkephalin Binding/Signaling |

| Adrenergic (Epinephrine, Norepinephrine) | Allosteric Modulation | Enhancement of methionine-enkephalin binding to mu-opioid receptors nih.gov. |

| Serotonergic (Serotonin) | Functional Interaction | Lower affinity for mu-opioid receptor peptides compared to adrenergic agonists mdpi.com. Met-enkephalin can inhibit serotonin release nih.gov. |

| Dopaminergic (Dopamine) | Functional Interaction | Enkephalin receptor activation promotes dopamine release mdpi.com. Dopamine shows low-affinity binding to mu-opioid receptor peptides nih.gov. |

Biochemical Pathways and Enzymatic Modulation

Biosynthesis and Precursor Processing of Enkephalins

Methionine enkephalin is synthesized through the proteolytic cleavage of a large precursor protein called proenkephalin. wikipedia.orgwikipedia.org This process involves a series of enzymatic steps to release the active pentapeptide.

The proenkephalin gene, PENK, encodes a polypeptide that contains multiple copies of the methionine enkephalin sequence. wikipedia.orgresearchgate.net Specifically, the human proenkephalin protein contains four copies of the Met-enkephalin (B1676343) sequence. wikipedia.organnualreviews.org

The processing of proenkephalin is a tissue-specific process, meaning the profile of resulting peptides can differ between tissues like the adrenal medulla and the hypothalamus. nih.gov The initial cleavage of proenkephalin is carried out by prohormone convertases, such as PC1 and PC2. wikipedia.org This is followed by the action of carboxypeptidase E, which trims the resulting peptides to generate the final, active methionine enkephalin. wikipedia.org This intricate biosynthetic pathway ensures a regulated supply of enkephalins for their diverse physiological roles.

A "prohormone thiol protease" (PTP) has also been shown to be involved in the processing of proenkephalin by cleaving at various dibasic and monobasic sites within precursor peptides. nih.gov

Enzymatic Degradation Pathways

The biological activity of methionine enkephalin is terminated by rapid enzymatic degradation. Several enzymes, collectively known as enkephalinases, are responsible for breaking down this peptide. wikipedia.orgpatsnap.com

Aminopeptidases are a major class of enzymes involved in the degradation of enkephalins. nih.govnih.gov These exopeptidases cleave the N-terminal tyrosine residue from the pentapeptide, rendering it inactive. nih.gov The removal of this tyrosine is a critical step, as it is essential for the peptide's opioid activity. nih.gov Aminopeptidase (B13392206) N (APN) is one of the key enzymes in this process. wikipedia.org Studies have shown that the hydrolysis of methionine enkephalin by aminopeptidases is a significant pathway for its inactivation in various tissues, including the brain. nih.gov

"Enkephalinase" is a term that encompasses several enzymes responsible for enkephalin degradation. patsnap.comwikipedia.org Besides aminopeptidases, other important enkephalin-degrading enzymes include neutral endopeptidase (NEP), dipeptidyl peptidase 3 (DPP3), and angiotensin-converting enzyme (ACE). wikipedia.org NEP, for instance, cleaves the Gly-Phe bond in the enkephalin sequence. researchgate.net

Inhibiting these enzymes can prolong the analgesic and other effects of endogenous enkephalins. patsnap.com Enkephalinase inhibitors work by blocking the active sites of these enzymes, preventing them from binding to and degrading enkephalins. patsnap.com This leads to an increased concentration and prolonged presence of enkephalins at their receptors. patsnap.com

The enzymatic degradation of methionine enkephalin results in several smaller, inactive peptide fragments and amino acids. The primary metabolites depend on the specific enzyme involved.

Aminopeptidase action yields tyrosine and the tetrapeptide Gly-Gly-Phe-Met. nih.gov

Neutral endopeptidase (NEP) activity results in the fragments Tyr-Gly-Gly and Phe-Met. taylorandfrancis.com

Dipeptidyl peptidase 3 (DPP3) cleavage produces Tyr-Gly and Gly-Phe-Met.

Further degradation of these initial fragments by other peptidases ultimately breaks the enkephalin down to its constituent amino acids. nih.gov In some instances, methionine enkephalin can also be oxidized to its sulfoxide (B87167) derivative, which has reduced biological activity. nih.govcapes.gov.br

Table 1: Major Degradation Products of Methionine Enkephalin

| Enzyme | Cleavage Site | Primary Metabolites |

|---|---|---|

| Aminopeptidase N (APN) | Tyr¹-Gly² | Tyrosine, Gly-Gly-Phe-Met |

| Neutral Endopeptidase (NEP) | Gly³-Phe⁴ | Tyr-Gly-Gly, Phe-Met |

| Dipeptidyl Peptidase 3 (DPP3) | Gly²-Gly³ | Tyr-Gly, Gly-Phe-Met |

Studies on the degradation kinetics of methionine enkephalin have been conducted in various biological preparations. In vitro studies using purified enzymes or tissue homogenates have helped to characterize the rates and pathways of degradation. nih.govnih.govresearchgate.net For example, the degradation of methionine enkephalin in extracts from different rabbit mucosae was found to follow first-order kinetics, with the most rapid degradation occurring in rectal mucosa extracts. nih.gov

Ex vivo experiments, using intact tissue preparations, provide a more physiologically relevant picture of enkephalin metabolism. These studies have confirmed the rapid breakdown of the peptide in tissues such as the brain and blood. nih.gov The half-life of methionine enkephalin is very short, typically in the range of minutes, due to this extensive enzymatic degradation. wikipedia.org

Table 2: In Vitro Degradation of Methionine Enkephalin in Rabbit Mucosal Extracts

| Mucosal Extract | Relative Degradation Rate |

|---|---|

| Rectal | Most Rapid |

| Vaginal | Intermediate |

| Nasal | Slower |

Data derived from studies on the transmucosal delivery of methionine enkephalin. nih.gov

Intracellular Signaling Cascades Initiated by Receptor Activation

Methionine enkephalin exerts its biological effects by binding to and activating opioid receptors, primarily the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor. nih.govwikipedia.org These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a cascade of intracellular signaling events. nih.gov

Upon binding of methionine enkephalin, the associated G-protein is activated, leading to the dissociation of its Gα and Gβγ subunits. nih.gov The inhibitory Gα subunit (Gαi) inhibits the enzyme adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govkhanacademy.org This reduction in cAMP levels can affect the activity of protein kinase A (PKA) and downstream signaling pathways. khanacademy.org

The Gβγ subunits can directly interact with and modulate the activity of ion channels. nih.gov For instance, they can promote the opening of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. nih.gov They can also inhibit voltage-gated calcium (Ca2+) channels, reducing calcium influx and subsequent neurotransmitter release. nih.govyoutube.com

In some cell types, methionine enkephalin has been shown to increase intracellular calcium levels and activate the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov This suggests that the signaling cascades initiated by methionine enkephalin can be complex and cell-type specific.

Peptidomimetic Design and Structure Activity Relationships

Rational Design of Methionine Enkephalinamide Acetate (B1210297) Salt Analogues

The rational design of methionine enkephalinamide analogues is fundamentally guided by its structure-activity relationship (SAR). nih.gov The native peptide, with the sequence Tyr-Gly-Gly-Phe-Met-NH₂, serves as the foundational template. Early research established that the N-terminal tyrosine (Tyr¹) residue is crucial for opioid activity, with its phenolic hydroxyl group and amino terminus forming key interactions with the opioid receptor. The phenylalanine (Phe⁴) residue's aromatic ring is another critical pharmacophore. The glycine (B1666218) residues at positions 2 and 3 (Gly² and Gly³) and the methionine at position 5 (Met⁵) are primary sites for modification to improve potency and stability.

Design strategies often focus on introducing conformational constraints to lock the peptide into its bioactive conformation, which is thought to be a folded, β-bend structure. However, studies on enkephalinamides suggest that an extended backbone structure can also be highly potent, indicating that the characteristic β-bend of native enkephalins is not an absolute requirement for activity in amidated analogues. ias.ac.in

A key aspect of rational design involves modifying the peptide to enhance its selectivity for specific opioid receptor subtypes, primarily the μ (mu) and δ (delta) receptors. For instance, subtle chemical changes, such as shifting the phenolic -OH group on the Tyr¹ residue from the para to the meta position, can significantly alter the agonist/antagonist profile of the resulting analogue. nih.gov By analyzing the conformational and electronic requirements of the receptor binding pockets, medicinal chemists can design analogues with desired pharmacological profiles, such as increased analgesic potency without a corresponding increase in adverse effects like respiratory depression. nih.gov The development of Metkephamid, an early analogue, demonstrated that systemic activity and high affinity for the delta receptor could be achieved through targeted modifications. nih.gov

Modification Strategies for Enhanced Stability and Bioactivity

To translate the therapeutic potential of methionine enkephalinamide into viable drug candidates, various chemical modification strategies are employed. These aim to protect the peptide from enzymatic degradation, improve its ability to cross biological membranes, and fine-tune its interaction with opioid receptors.

One of the most effective strategies to enhance the potency and stability of methionine enkephalinamide is the substitution of its natural L-amino acids with unnatural amino acids, particularly D-amino acids. The introduction of a D-amino acid at the second position (Gly²) is a well-established modification that significantly increases enzymatic resistance and potency. ias.ac.in This is because the D-amino acid sterically hinders the action of aminopeptidases, which are primary enzymes responsible for enkephalin degradation.

For example, substituting Gly² with D-Alanine (D-Ala) in methionine enkephalinamide leads to a dramatic increase in analgesic activity. ias.ac.innih.gov The resulting analogue, [D-Ala²]-Met-enkephalinamide (DALA), is a classic example of this strategy's success. Further modifications, such as the oxidation of the methionine residue in DALA to a sulfoxide (B87167), have been shown to enhance antinociceptive and cataleptogenic activity by up to 30 and 40 times, respectively, compared to the non-oxidized parent compound. nih.gov

The nature of the amino acid at both the second and fifth positions can be altered to modulate activity. Studies have shown that the magnitude of the potency increase depends on the specific D-amino acid used and the nature of the C-terminal residue. ias.ac.in For example, while substituting Met⁵ with D-Norvaline (D-Nva) alone leads to a loss of activity, combining this with a D-Ala or D-Met substitution at position 2 results in a 10 to 93-fold increase in potency. ias.ac.in The stereochemical orientation is crucial; a [D-Ala², D-Nva⁵]-enkephalinamide analogue shows low activity compared to its [D-Ala², Nva⁵] counterpart, highlighting the importance of the side chain's spatial arrangement. ias.ac.in

| Analogue | Modification | Relative Potency (Morphine = 1) |

| [D-Ala², Met⁵]-enkephalinamide | D-Ala at position 2 | 27x increase vs. parent |

| [D-Met², Met⁵]-enkephalinamide | D-Met at position 2 | 93x increase vs. parent |

| [D-Nva², D-Met⁵]-enkephalinamide | D-Nva at position 2, D-Met at position 5 | 82.82 |

Data sourced from studies on enkephalinamide analogues. ias.ac.in

Cyclization is a powerful technique used to confer conformational rigidity and enhance the biological stability of peptides. researchgate.net By constraining the flexible linear peptide into a more defined three-dimensional structure, cyclization can lock the molecule in its bioactive conformation, leading to increased receptor affinity and selectivity. nih.gov Furthermore, the absence of free N- and C-termini in head-to-tail cyclic peptides provides significant resistance to degradation by exopeptidases. nih.gov

For enkephalin analogues, cyclization is often achieved by forming a disulfide bond between two cysteine (Cys) or penicillamine (B1679230) (Pen) residues introduced into the peptide sequence, typically at positions 2 and 5. google.com A prominent example, although based on the leucine (B10760876) enkephalin scaffold, is [D-Pen², D-Pen⁵] enkephalin (DPDPE), which forms a cyclic molecule with high selectivity for the delta-opioid receptor. google.com This strategy can be applied to methionine enkephalinamide analogues to create conformationally restricted structures.

Various methods exist for peptide cyclization, including:

Head-to-tail cyclization: Forming an amide bond between the N-terminal amine and the C-terminal carboxyl group. researchgate.net

Side-chain to side-chain cyclization: Linking the side chains of two amino acids, such as the formation of a disulfide bridge.

Backbone-to-side-chain cyclization: Creating a covalent bond between the peptide backbone and an amino acid side chain.

Recent advancements have introduced novel chemoselective methods like 'CyClick', which facilitate intramolecular cyclization even at high concentrations by forming a stable imidazolidinone, thus preventing the formation of dimers or oligomers. nih.gov

| Cyclization Strategy | Description | Key Advantage |

| Disulfide Bridge | Formation of a covalent bond between the sulfur atoms of two Cysteine residues. | High efficiency and common for creating cyclic enkephalin analogues. |

| Lactam Bridge | Formation of an amide bond between the side chains of an acidic (e.g., Asp, Glu) and a basic (e.g., Lys) amino acid. | Creates a stable, rigid cyclic structure. |

| Head-to-Tail | The N-terminal amine is linked to the C-terminal carboxylate, forming a cyclic peptide backbone. | Complete resistance to exopeptidases. nih.gov |

Altering the peptide backbone itself, rather than just the amino acid side chains, offers another avenue for creating highly stable and potent analogues. rsc.org These modifications can profoundly affect receptor affinity and selectivity. nih.gov One such strategy involves replacing a standard amide bond (-CO-NH-) with a thioamide bond (-CS-NH-). In studies on leucine enkephalin, thioamide substitution at the Gly²-Gly³ position resulted in an analogue with a 3 to 5 times higher preference for delta-receptors over mu-receptors compared to the natural peptide. nih.gov

A more radical and highly effective backbone modification is the "retro-inverso" or "retro-enantio" concept. nih.gov This involves reversing the direction of a portion or all of the peptide backbone and inverting the chirality of the amino acid residues from L to D. researchgate.net The resulting retro-inverso peptide has its side chains oriented in a topology that is very similar to the parent L-peptide, allowing it to interact with the receptor in a comparable manner. nih.gov However, the altered backbone is not recognized by most proteases, rendering the peptide highly resistant to enzymatic degradation and significantly extending its biological half-life. researchgate.net

The successful application of the retro-inverso modification depends on the importance of the backbone amide groups for receptor interaction. If the backbone carbonyl and NH groups are critical for hydrogen bonding with the receptor, a retro-inverso analogue may show reduced activity. nih.gov However, for many peptides, this modification is a successful strategy for designing stable and potent peptidomimetics. nih.gov

Glycosylation, the attachment of sugar moieties to a peptide, is a promising strategy for improving the pharmacokinetic properties of therapeutic peptides, including their bioavailability. nih.gov For centrally acting drugs like methionine enkephalinamide, crossing the blood-brain barrier (BBB) is a major hurdle. Glycosylation can enhance brain uptake by interacting with glucose transporters on the BBB. nih.gov

| Modification | Effect on Lipophilicity | Effect on Brain Uptake | Overall Effect on Analgesia |

| O-linked Glycosylation | Significant Decrease | Up to 98% Improvement | Up to 39-fold Increase in AUC |

AUC (Area Under the Curve) data from in situ perfusion and nociception studies in animal models. nih.gov

PEGylation is the process of covalently attaching polyethylene (B3416737) glycol (PEG), a non-toxic and non-immunogenic polymer, to a therapeutic molecule. nih.gov This modification is a widely used and effective strategy to improve the pharmacokinetic profile of peptide and protein drugs. bachem.com By increasing the hydrodynamic size of the methionine enkephalinamide analogue, PEGylation can dramatically reduce its rate of renal clearance, thereby extending its circulation half-life in the bloodstream. nih.gov

The benefits of PEGylation include:

Increased Drug Stability: The PEG chain can sterically hinder the approach of proteolytic enzymes. europeanpharmaceuticalreview.com

Reduced Immunogenicity: The polymer can mask antigenic sites on the peptide. nih.gov

Improved Solubility: PEG is highly soluble in water and can improve the solubility of less soluble peptides. nih.gov

Longer Circulation Time: The larger size of the PEG-peptide conjugate slows its filtration by the kidneys. bachem.com

PEGylation can be achieved by reacting an activated PEG derivative with a functional group on the peptide, such as the N-terminal amine or the side-chain amine of a lysine (B10760008) residue. bachem.com The size and structure (linear or branched) of the attached PEG polymer can be varied to fine-tune the pharmacokinetic properties of the final conjugate. nih.gov While PEGylation can sometimes lead to a decrease in binding affinity due to steric hindrance, this is often compensated for by the substantially prolonged duration of action, allowing for a reduced dosing frequency. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogues

SAR studies for methionine enkephalinamide analogues have systematically explored how chemical modifications influence their interaction with opioid receptors and subsequent biological activity. The primary goals of these studies have been to increase potency, enhance receptor selectivity, improve stability against enzymatic degradation, and modify the agonist/antagonist character of the ligands.

A key strategy in the development of potent analogues was the substitution of the glycine at position 2 with a D-amino acid, such as D-Alanine. This substitution, as seen in [D-Ala2]-Met-enkephalinamide (DALA), confers significant resistance to degradation by brain enzymes. nih.gov This single modification results in a synthetic pentapeptide that binds to opiate receptors almost as strongly as the native methionine-enkephalin but produces a much more profound and long-lasting analgesic effect when administered directly into the brain. nih.gov

Another critical area of modification is the N-terminal tyrosine residue. The phenolic hydroxyl group of tyrosine is essential for opioid activity. Shifting this hydroxyl group from the para to the meta position on the phenyl ring can significantly alter the activity profile, notably enhancing the ratio of antagonist to agonist activity. nih.gov

Further modifications at the C-terminus have also been explored. Attaching moieties like the N-phenyl-N-piperidin-4-yl propionamide (B166681), part of the fentanyl structure, to the C-terminus of an enkephalin-like structure has been shown to play a significant role in determining selectivity for different opioid receptors. nih.gov

Oxidation of the methionine residue at position 5 has also been shown to have a dramatic effect on activity. The synthesis of D-ala2-met-sulfoxide5-enkephalinamide, by oxidizing the methionine of DALA, resulted in an analogue that was 30 times more antinociceptive and up to 40 times more cataleptogenic than the non-oxidized parent compound. nih.gov This demonstrates that even subtle electronic changes can profoundly enhance the opioid activity of these analogues. nih.gov

The binding of enkephalin analogues to the different classes of opioid receptors (μ, δ, and κ) is highly dependent on their specific structural features. Enkephalins generally show the highest affinity for the δ-opioid receptor, followed by the μ-opioid receptor, and have a low affinity for the κ-opioid receptor. nih.gov However, targeted chemical modifications can shift this preference significantly.

Substitution of the tyrosine at position 1 with 2',6'-dimethyl-L-tyrosine (Dmt) in enkephalin-like structures dramatically increases biological activity, particularly enhancing affinity for the μ-receptor more than the δ-receptor. nih.gov For example, an analogue where a Dmt-substituted enkephalin-like structure was linked to an N-phenyl-N-piperidin-4-yl propionamide moiety showed exceptionally high binding affinities at both μ and δ receptors. nih.gov

Modifications to the tyrosine residue at position 1 have been systematically studied to create μ-selective antagonists. By incorporating modified tyrosine residues such as m-Tyr, β-methyl-m-Tyr, and N-phenethyl-m-Tyr into the D-Ala2-Met5-enkephalinamide backbone, researchers were able to modulate the agonist versus antagonist properties. nih.gov Specifically, moving the phenolic -OH group from the para to the meta position was found to enhance antagonist activity. nih.gov The addition of a β-methyl group to this m-Tyr analogue further increased μ-selectivity. nih.gov

The analogue Metkephamid, which incorporates D-Alanine at position 2, a methyl group on the nitrogen of methionine, and an amide at the C-terminus, retains high affinity for the δ-receptor while also being roughly equipotent with morphine at the μ-receptor in vitro. nih.gov This suggests that its potent analgesic effects may be mediated by action on δ-receptors in addition to μ-receptors. nih.gov

The following table summarizes the binding affinities of selected methionine enkephalin analogues at μ- and δ-opioid receptors.

| Compound/Analogue | Modification | Receptor Affinity (Ki, nM) | Receptor Selectivity |

| Met-Enkephalin (B1676343) | Endogenous Peptide | μ: 1.7, δ: 0.65 caymanchem.com | δ-selective |

| Ligand 16 | Dmt¹ substitution, C-terminal modification with 4-anilidopiperidine scaffold | μ: 0.4, δ: 0.4 nih.gov | μ/δ balanced agonist |

| Metkephamid | D-Ala², N-Me-Met⁵, C-terminal amide | Potent at δ and μ receptors nih.gov | δ/μ agonist |

| [m-Tyr¹]D-Ala²-Met⁵-enkephalinamide | m-Tyr at position 1 | Enhanced antagonist activity nih.gov | μ-selective antagonist |

This table is generated from data presented in the text. Ki (inhibitory constant) is a measure of binding affinity; a lower value indicates higher affinity.

The biological activity of enkephalin analogues is not solely determined by their primary amino acid sequence but is also critically dependent on their three-dimensional conformation in solution and at the receptor binding site. Enkephalins are highly flexible peptides that can adopt numerous conformations. nih.gov This flexibility allows them to adapt to the different conformational requirements of the μ- and δ-opioid receptors.

The key structural elements for receptor binding are the tyrosine (Tyr) and phenylalanine (Phe) residues, with the two glycine residues acting as a flexible spacer. nih.gov Conformational studies, including theoretical energy calculations, have been employed to identify the preferred structures responsible for high-affinity binding to specific receptors. For analogues with high μ-receptor affinity, a common energy-accessible β-turn conformation (specifically a B'II 2-3 turn) has been identified as a candidate for the bioactive conformation. nih.gov This conformation allows the side chains of tyrosine and phenylalanine to orient in a way that mimics the rigid structure of potent alkaloids like morphine. nih.gov

The introduction of conformational constraints, such as by incorporating unnatural amino acids or through cyclization, is a common strategy to lock the peptide into a more receptor-selective and active conformation. While the focus here is on linear analogues, the principles underscore the importance of conformation. For instance, the D-Ala² substitution not only provides enzymatic stability but also influences the conformational preference of the peptide backbone, favoring a folded structure that is recognized by opioid receptors.

The conformation of chimeric peptides has also been shown to be critical. In a study on a chimeric peptide of met-enkephalin and FMRFamide, chlorination of the phenylalanine at position 4 was found to increase the peptide's propensity to form an alpha-helical structure in a membrane-like environment. nih.gov This enhanced helical conformation, along with increased lipophilicity, was correlated with greater bioavailability and analgesic activity. nih.gov

Chimeric Peptide Constructs Incorporating Enkephalin Sequences

Chimeric peptides are hybrid molecules created by combining sequences from different parent peptides to generate novel functionalities. In the context of enkephalins, chimeras have been designed to improve bioavailability, alter receptor selectivity, and enhance biological potency.

One notable example is the creation of chimeric peptides from Met-enkephalin (an opioid agonist) and FMRFamide (Phe-Met-Arg-Phe-NH2), a peptide with complex and sometimes anti-opioid actions. nih.gov A rationally designed chimera, YGGFMKKKFMRFamide (YFa), which fuses the Met-enkephalin sequence with a portion of an FMRFamide-related peptide, was shown to produce analgesia without inducing tolerance. nih.gov

Further modifications to this chimera were made to improve its properties. The substitution of Gly² with D-Ala and Phe⁴ with p-Cl-Phe in the YFa sequence resulted in the analogue [D-Ala², p-Cl-Phe⁴]YFa. nih.gov This new chimeric peptide exhibited significantly higher dose-dependent antinociception compared to the parent YFa chimera. nih.gov Its effects were found to be mediated by all three major opioid receptors (μ, δ, and κ), and chronic treatment led to an upregulation of these receptors. nih.gov The incorporation of D-alanine and p-Cl-phenylalanine was intended to improve bioavailability and penetration of the blood-brain barrier, leading to altered receptor selectivity and enhanced potency. nih.gov

Another study focused on the chlorination of Phe⁴ in the YFa chimera to create [p-Cl Phe⁴] YFa. nih.gov This modification increased the lipophilicity and the tendency to form an alpha-helix, which was associated with increased bioavailability and a more potent analgesic effect. nih.gov

These studies demonstrate that chimeric constructs can be a powerful tool in peptidomimetic design, allowing for the combination of desirable properties from different parent molecules to create novel therapeutic leads.

In Vitro and Ex Vivo Biological Investigations

Cellular Mechanisms of Action

Immunomodulatory Effects on Cytokine Expression and Lymphocyte Function

Methionine enkephalinamide and its parent compound, methionine-enkephalin, exhibit significant immunomodulatory properties, influencing both cytokine production and the activity of lymphocytes. In vitro studies have demonstrated that these peptides can modulate immune responses in a complex, dose-dependent manner.

Research on murine splenocytes has shown that low concentrations of met-enkephalin (B1676343) can enhance the production of interferon-gamma (IFN-γ), a key Th1 cytokine, while higher concentrations suppress it. researchgate.net This biphasic effect suggests a nuanced regulatory role in cellular immunity. researchgate.net At elevated concentrations, met-enkephalin and its metabolite YG (tyrosyl-glycine) were also found to inhibit the production of interleukin-2 (B1167480) (IL-2) and interleukin-4 (IL-4), representing both Th1 and Th2 cytokines. researchgate.net This broad-spectrum suppression at high doses points towards a potential negative feedback mechanism in immune activation. researchgate.net The enhancing effect on IFN-γ production appears to be mediated through classical opioid receptors, as it can be reversed by the opioid antagonist naloxone (B1662785). researchgate.net In contrast, the suppressive effects are not affected by naloxone, suggesting the involvement of non-opioid receptor pathways. researchgate.net

Further studies on human peripheral lymphocytes have revealed that methionine-enkephalin can stimulate lymphocyte proliferation. This effect was observed both in the presence of suboptimal concentrations of the mitogen concanavalin (B7782731) A and in its absence. nih.gov The proliferative response was effectively blocked by both the general opioid antagonist naloxone and a delta-specific antagonist, indicating that this stimulatory action is mediated primarily through delta-opioid receptors on lymphocytes. nih.gov Additionally, in studies involving patients with human immunodeficiency virus (HIV), infusions of methionine-enkephalin led to transient increases in the expression of interleukin-2 receptors on lymphocytes, further supporting its role in modulating T-cell activity. nih.gov

| Experimental System | Peptide | Concentration | Effect on Cytokine/Function | Receptor Pathway |

| Murine Splenocytes | Met-Enkephalin | Low | Enhancement of IFN-γ production | Opioid (Naloxone-sensitive) |

| Murine Splenocytes | Met-Enkephalin | High | Suppression of IFN-γ, IL-2, IL-4 | Non-Opioid (Naloxone-insensitive) |

| Human Peripheral Lymphocytes | Met-Enkephalin | 10⁻¹² to 10⁻⁴ M | Enhanced proliferation | Delta-Opioid (Naloxone-sensitive) |

| Human Lymphocytes (in vivo) | Met-Enkephalin | 10 µg/kg | Transient increase in IL-2 receptor expression | Not specified |

Regulation of Cell Proliferation and Growth Factor Activity

The influence of methionine enkephalinamide and related peptides extends to the fundamental process of cell proliferation. As an amino acid, methionine itself is crucial for cell cycle progression, translation, and epigenetic regulation. nih.gov Restrictions in methionine can lead to cell-cycle arrest, particularly in the S/G2 phases, highlighting the importance of this amino acid in cellular growth. nih.gov

In the context of the immune system, methionine-enkephalin has been shown to directly enhance the proliferative response of human peripheral lymphocytes in vitro. nih.gov This enhancement occurs even without other mitogenic stimuli and is mediated by delta-opioid receptors. nih.gov In studies on patients with HIV, while direct, sustained changes in T-cell numbers were not significant, transient enhancements in immune response markers like IL-2 receptor expression were noted following methionine-enkephalin infusion. nih.gov This suggests a potential role in priming or modulating the cellular response to growth signals. nih.gov

Effects on Adrenal Cortical Cell Steroidogenesis in Animal Models

Ex vivo studies using adrenal cortical cells from animal models have revealed that enkephalins can influence steroidogenesis. Research on a stable analog of methionine-enkephalin, D-Ala2-Met-enkephalinamide (DALA), demonstrated its ability to stimulate the growth and steroidogenic capacity of inner adrenocortical cells in rats. nih.gov Following a prolonged infusion of DALA, dispersed inner adrenocortical cells showed a significant increase in both basal and ACTH-stimulated corticosterone (B1669441) secretion. nih.gov This functional enhancement was accompanied by a noticeable hypertrophy of the isolated cells. nih.gov These findings suggest a direct role for enkephalins in modulating the growth and hormone-producing capabilities of the adrenal cortex. nih.gov

| Animal Model | Peptide Analog | Effect on Adrenal Cells | Outcome |

| Rat | D-Ala2-Met-enkephalinamide (DALA) | Hypertrophy of inner cortical cells | Increased basal and ACTH-stimulated corticosterone secretion |

Neuropeptide Co-fluctuations with Other Neurochemicals in Tissue Models

The biological activity of methionine enkephalinamide is often intertwined with the presence and activity of other neurochemicals. In tissue preparations like the guinea pig ileum, the opioid system, which includes enkephalins, is known to interact with other neurotransmitter systems. For instance, the neuropeptide cholecystokinin (B1591339) (CCK) has been shown to activate the opioid system within the guinea pig ileum, indicating a functional relationship between these two distinct peptide families in regulating gut motility. researchgate.net The precise co-fluctuations and interactions in various tissue models are a complex area of study, reflecting the integrated nature of neuropeptide signaling.

Functional Assays in Isolated Tissue Preparations

Guinea Pig Ileum (GPI) Assay for Opioid Agonism

The isolated guinea pig ileum (GPI) preparation is a classic and widely used functional assay to determine the opioid activity of a compound. dntb.gov.ua This smooth muscle preparation contains a rich network of neurons from the myenteric plexus that release acetylcholine (B1216132), causing the muscle to contract. nih.gov Opioid agonists inhibit this acetylcholine release, leading to a measurable relaxation of the electrically stimulated tissue. nih.gov

Methionine enkephalinamide has been characterized in the GPI assay to determine its opioid receptor activity profile. nih.gov Studies comparing methionine-enkephalin, its amidated form (methionine-enkephalinamide), and other analogs have found that the amidation of the C-terminus in methionine-enkephalinamide enhances its potency in the GPI assay. nih.gov It exhibits a greater inhibitory effect than the parent methionine-enkephalin. nih.gov This increased potency is, in part, attributed to its enhanced resistance to degradation by peptidases present in the ileum tissue. nih.gov

The GPI assay is particularly sensitive to mu-opioid receptor agonists. nih.gov The high potency of peptides like BAM 22P and peptide E in the GPI system suggests a preference for the mu receptor. nih.gov In contrast, shorter enkephalin-derived peptides often show higher potency in the mouse vas deferens assay, which is rich in delta-opioid receptors. nih.gov The relative potency of methionine enkephalinamide in the GPI assay, therefore, provides crucial information about its interaction with mu-opioid receptors and its functional efficacy as an opioid agonist. nih.govnih.gov

| Peptide | Relative Potency in GPI Assay | Receptor Preference Indicated by GPI |

| Methionine-Enkephalinamide | > Methionine-Enkephalin | Mu-opioid |

| Methionine-Enkephalin | < Methionine-Enkephalinamide | Mu/Delta-opioid |

| BAM 22P | High | Mu-opioid |

| Peptide E | High | Mu-opioid |

Mouse Vas Deferens (MVD) Assay for Opioid Agonism

The Mouse Vas Deferens (MVD) assay is a classic and valuable in vitro method for characterizing the activity of opioid compounds. This bioassay leverages the inhibitory effects of opioids on the electrically stimulated contractions of the mouse vas deferens, a smooth muscle tissue rich in opioid receptors, particularly mu (µ) and delta (δ) receptors. nih.gov The assay provides crucial information about a compound's potency and its mechanism of action as an opioid agonist.

In the context of Methionine enkephalinamide, the MVD assay has been instrumental in elucidating its opioid activity. Research has shown that Methionine enkephalin, a closely related endogenous opioid peptide, exerts a significant inhibitory effect on the nerve-mediated contractions of the mouse vas deferens. nih.gov The mechanism involves the activation of presynaptic opioid receptors, which in turn reduces the release of neurotransmitters, leading to a decrease in the force of muscle contraction.

A notable study investigating the effects of Methionine-enkephalin in the MVD assay revealed that the inhibitory potency of the compound is highly dependent on the parameters of electrical stimulation. nih.gov Specifically, a reduction in the strength of the electrical current was found to greatly increase the inhibitory potency of Methionine-enkephalin. nih.gov This finding suggests that the observed opioid effects are not only a function of the compound's intrinsic activity but also of the physiological state of the tissue preparation. These results indicate that the inhibitory actions of Methionine-enkephalin in the mouse vas deferens are complex and may involve multiple factors. nih.gov

The MVD assay serves as a rapid and effective method for determining the heterogeneity of enkephalin-like substances and their opioid receptor interactions. nih.gov The response of the mouse vas deferens to various opioid agonists, including those of the µ, δ, and kappa (κ) types, underscores its utility in differentiating receptor-specific effects. nih.gov

| Parameter | Observation | Source |

| Compound | Methionine-enkephalin | nih.gov |

| Assay | Field-stimulated Mouse Vas Deferens | nih.gov |

| Effect | Inhibition of muscle twitches | nih.gov |

| Modulating Factor | Current strength of electrical stimulation | nih.gov |

| Key Finding | Inhibitory potency significantly increases with reduced current strength | nih.gov |

In Vitro Studies on Uterine Motility

The investigation of the effects of opioid compounds on uterine motility is essential for understanding their potential physiological roles in reproductive processes. The presence of endogenous opioid peptides, including Methionine-enkephalin (MET-ENK), in the uterine fluid of both humans and cows suggests a potential regulatory function in the female reproductive tract. nih.gov

In vitro studies on uterine tissue provide a controlled environment to examine the direct effects of substances on myometrial contractility. While direct studies on the effects of Methionine enkephalinamide acetate (B1210297) salt on uterine motility are not extensively detailed in the available literature, related research provides valuable insights. For instance, studies on other opioids have demonstrated that they can modulate the contractility of uterine muscle strips. researchgate.net These effects are often concentration-dependent, with some opioids causing a decrease in the amplitude of spontaneous contractions. researchgate.net

Furthermore, research on L-methionine, a constituent amino acid of Methionine enkephalinamide, has shown that it can enhance the contractile response of uterine segments to other stimulating agents, such as acetylcholine and high potassium chloride. nih.gov This enhancing effect is attributed to an increase in calcium ion uptake into the uterine muscle cells. nih.gov Given that calcium signaling is fundamental to muscle contraction, this finding points to a potential indirect mechanism by which methionine-containing compounds could influence uterine activity.

The presence of MET-ENK in uterine fluid, with concentrations varying during the menstrual cycle, further supports the hypothesis of its involvement in uterine physiology. nih.gov Specifically, immunoreactive MET-ENK concentrations have been found to be higher in the secretory phase compared to the proliferative phase. nih.gov

| Research Area | Finding | Implication for Uterine Motility | Source |

| Endogenous Opioids | Methionine-enkephalin (MET-ENK) is present in uterine fluid. | Suggests a physiological role in the uterus. | nih.gov |

| Opioid Effects | Other opioids can decrease the amplitude of myometrial contractions in vitro. | Methionine enkephalinamide may have similar modulatory effects. | researchgate.net |

| Methionine Effects | L-methionine enhances contractile responses in uterine segments by increasing Ca2+ uptake. | Provides a potential mechanism for influencing uterine contractility. | nih.gov |

| Cyclical Variation | MET-ENK concentrations in uterine fluid are higher in the secretory phase. | Suggests a role in the regulation of uterine function throughout the menstrual cycle. | nih.gov |

Advanced Synthetic Methodologies for Methionine Enkephalinamide Acetate Salt and Analogues

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS), a revolutionary method developed by R. Bruce Merrifield, remains the cornerstone for synthesizing peptides like Methionine enkephalinamide. gcande.orgsennchem.combachem.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. sennchem.combachem.com The key advantage of SPPS is the simplification of the purification process; reagents and soluble by-products are easily removed by filtration and washing, eliminating the need for complex purification of intermediate peptides. sennchem.combachem.com This methodology is highly efficient and can be automated, making it suitable for producing both research-scale and larger quantities of peptides. bachem.comlifetein.com The entire synthesis occurs with the peptide anchored to the resin, and only after the final amino acid is coupled is the completed peptide cleaved from the solid support. sennchem.com

The success of SPPS relies on the use of temporary protecting groups for the N-terminus (α-amino group) of the amino acids being added, preventing unwanted polymerization. peptide.com The two most dominant strategies are based on the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups. lifetein.comamericanpeptidesociety.org

The Fmoc/tBu strategy is the most widely used approach in modern SPPS. bachem.comlifetein.com The Fmoc group is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). lifetein.comamericanpeptidesociety.org This deprotection occurs under very mild conditions, which is a significant advantage. lifetein.com The side-chain protecting groups (often tert-butyl, tBu, based) are stable to this basic treatment but are labile to acid. biosynth.com Final cleavage of the peptide from the resin and removal of the side-chain protecting groups is accomplished in a single step using a strong acid, commonly trifluoroacetic acid (TFA). bachem.compeptide.com The orthogonality of the Fmoc/tBu strategy, where the N-terminal and side-chain protecting groups are removed by different chemical mechanisms (base vs. acid), provides great flexibility and is a key reason for its popularity. biosynth.compeptide.com

The Boc/Bzl strategy was the original method used in SPPS. bachem.com It employs the acid-labile Boc group for temporary N-terminal protection, which is removed with a moderately strong acid like TFA. americanpeptidesociety.orgpeptide.com The side-chain protecting groups (typically benzyl (B1604629), Bzl, based) are more stable and require a very strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. lifetein.compeptide.com While effective, the repeated use of acid for deprotection and the harsh conditions required for final cleavage (HF requires specialized equipment) are notable disadvantages. lifetein.comamericanpeptidesociety.orgbiosynth.com However, Boc chemistry can be advantageous for synthesizing hydrophobic peptides that are prone to aggregation, as the protonated amine terminal formed during deprotection can reduce problematic hydrogen bonding. peptide.com

Table 1: Comparison of Fmoc and Boc Protection Strategies in SPPS

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

|---|---|---|

| Nα-Protecting Group | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butyloxycarbonyl (Boc) |

| Nα-Deprotection | Base-labile (e.g., 20-50% Piperidine in DMF) lifetein.com | Acid-labile (e.g., Trifluoroacetic acid, TFA) americanpeptidesociety.org |

| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) |

| Final Cleavage | Strong acid (e.g., TFA) peptide.com | Very strong acid (e.g., HF, TFMSA) peptide.com |

| Key Advantage | Mild deprotection conditions, orthogonal lifetein.combiosynth.com | Good for aggregating sequences peptide.com |

| Key Disadvantage | Fmoc group is large; potential for side reactions | Harsh final cleavage conditions lifetein.com |

To synthesize Methionine enkephalinamide, where the C-terminus is an amide (-CONH2) instead of a carboxylic acid, a specific type of resin and linker combination is required. peptide.com The linker is the chemical handle that connects the growing peptide chain to the solid support. biosynth.com For peptide amides, the linker must be designed to yield an amide upon cleavage.

Several resins are commonly used for this purpose in conjunction with the Fmoc strategy. These include:

Rink Amide Resin: This is a widely recommended resin for the routine synthesis of peptide amides. researchgate.netsigmaaldrich.com It is based on a linker that is stable throughout the synthesis but cleaves under standard TFA treatment to release the peptide with a C-terminal amide. biosynth.comsigmaaldrich.com

Sieber Amide Resin: This resin is particularly useful for preparing protected peptide amides. peptide.combiosynth.com The linker is highly acid-labile and can be cleaved with very dilute TFA (e.g., 1%), allowing the peptide to be released from the resin while keeping its side-chain protecting groups intact. biosynth.comsigmaaldrich.com

PAL (Peptide Amide Linker) Resin: The PAL linker is chemically inert and releases the peptide amide upon TFA cleavage. biosynth.comnih.gov PAL-PEG-PS (polyethylene glycol-polystyrene) is a common variant that offers good swelling properties in a variety of solvents. nih.gov

For Boc-based synthesis of peptide amides, the most common resin is the MBHA (p-methylbenzhydrylamine) resin . peptide.comresearchgate.net This resin requires strong acids like HF for cleavage to release the C-terminal amide. peptide.com

Table 2: Common Resins for Solid-Phase Synthesis of Peptide Amides

| Resin Name | Typical Strategy | Cleavage Condition to Yield Amide | Key Features |

|---|---|---|---|

| Rink Amide Resin | Fmoc | 95% TFA sigmaaldrich.com | Versatile and commonly used for standard peptide amides. biosynth.com |

| Sieber Amide Resin | Fmoc | 1% TFA in DCM sigmaaldrich.com | Ideal for synthesizing fully protected peptide amides. biosynth.com |

| PAL-PEG-PS Resin | Fmoc | TFA nih.gov | Good swelling properties; forms no soluble by-products upon cleavage. biosynth.comnih.gov |

| MBHA Resin | Boc | HF peptide.com | Standard resin for Boc-strategy peptide amide synthesis. peptide.comresearchgate.net |

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SPS), also known as liquid-phase synthesis, remains a valuable and powerful technique, particularly for large-scale production or for specific synthetic challenges. In SPS, all reactions (coupling and deprotection) occur in a homogeneous solution, and the intermediate products are isolated and purified after each step. sennchem.com

A study on the synthesis of Met-enkephalin (B1676343) utilized an SPS methodology employing a convergent fragment condensation approach. nih.govscispace.com In this work, the Boc group was used for N-terminal protection of most amino acids, while the carboxyl groups were protected as benzyl esters (-OBzl). nih.gov This strategy demonstrates the classical approach of protecting functional groups, coupling amino acids or peptide fragments in solution, and then deprotecting to proceed with the next step. While more labor-intensive due to the need for intermediate purification, SPS can offer advantages in scalability and may avoid some of the issues associated with solid-phase synthesis, such as incomplete reactions or aggregation on the resin. sennchem.com Another report describes the synthesis of Met-enkephalin using the diphenylphosphinoyl (Dpp) group for α-amino protection, showcasing the diversity of protecting groups available for solution-phase methods. rsc.org

Fragment Condensation and Convergent Synthesis Strategies

This approach has several benefits:

Higher Purity: The smaller, protected peptide fragments can be purified more easily than the full-length peptide, leading to a purer final product. aiche.org

Reduced Impurities: It minimizes the risk of single-deletion impurities that are common in long, linear syntheses and are very difficult to separate from the target peptide. aiche.org

A convergent synthesis of Met-enkephalin has been described using a "2 + 2 + 1" fragment condensation approach in solution. nih.govscispace.com This involves coupling two dipeptide fragments and a single amino acid to assemble the final pentapeptide. The challenge in fragment condensation lies in achieving efficient coupling of the large peptide segments and, crucially, avoiding racemization at the C-terminal residue of the activated fragment. peptide.com

Chemoenzymatic and Microwave-Assisted Synthesis Methods

To improve the speed, efficiency, and sustainability of peptide synthesis, researchers have turned to innovative technologies like microwave irradiation and enzymatic catalysis.

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymes. While less common for standard enkephalinamide synthesis, this approach is valuable for creating complex analogues, such as glycopeptides. nih.gov Enzymes can be used to catalyze specific bond formations, such as glycosylation, under mild, aqueous conditions, which would be difficult to achieve with purely chemical methods. This technique offers a pathway to novel analogues with potentially improved pharmacological properties. gcande.org

Application of Green Chemistry Principles in Peptide Synthesis

The traditional methods of peptide synthesis, particularly SPPS, are known for generating large amounts of hazardous waste, primarily from the use of toxic solvents like DMF and dichloromethane (B109758) (DCM) and corrosive reagents like TFA. gcande.orgnih.govrsc.org This has prompted a significant effort to develop "greener" and more sustainable synthetic protocols. advancedchemtech.comoxfordglobal.com

Key principles of green chemistry being applied to peptide synthesis include:

Green Solvents: Replacing hazardous solvents with more environmentally benign alternatives. acs.org Propylene carbonate and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been investigated as replacements for DMF and DCM. rsc.orgacs.org In some cases, water has been used as a solvent for SPPS, representing the ultimate green solvent. nih.govacs.org

Waste Reduction and Recycling: Implementing continuous flow chemistry instead of batch processing can reduce solvent and reagent use. advancedchemtech.comoxfordglobal.com There is also a focus on developing protocols where solvents can be recycled. biospace.com

TFA-Free Cleavage: Developing methods to cleave peptides from the resin without using TFA helps to avoid generating hazardous waste. advancedchemtech.com

These green approaches aim to make the synthesis of peptides like Methionine enkephalinamide more cost-effective, safer, and environmentally sustainable without compromising the quality of the final product. nih.govbiospace.com

Analytical Techniques in Methionine Enkephalinamide Acetate Salt Research

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable tools in the analysis of Methionine Enkephalinamide Acetate (B1210297) Salt, providing the means to separate the compound from impurities and assess its purity with high resolution.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for both the purification and purity assessment of Methionine Enkephalinamide Acetate Salt. sigmaaldrich.comrearus.ru Its versatility allows for various modes of separation, making it adaptable to the specific analytical challenge at hand.

Reverse-phase HPLC (RP-HPLC) is a frequently utilized method for the analysis of enkephalins. nih.govnih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the peptide and the stationary phase. For instance, a study on the purification of a radioiodinated analog of Met-enkephalin (B1676343) employed RP-HPLC with a C18 column, successfully resolving the desired product. nih.gov

Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has emerged as a particularly effective strategy for the impurity profiling of methionine and related compounds. researchgate.netdntb.gov.uanih.gov This approach allows for the separation of a wide range of compounds, including polar and charged molecules, which can be challenging to resolve using single-mode HPLC. dntb.gov.ua A sensitive HPLC method for determining impurities in L-methionine was developed using a mixed-mode column, which separated impurities based on both reversed-phase and cationic exchange mechanisms. researchgate.netnih.gov This highlights the power of mixed-mode HPLC in ensuring the purity of the final product. The typical purity level for commercially available this compound, as determined by HPLC, is often greater than or equal to 97%. sigmaaldrich.comrearus.ru

The selection of the mobile phase is critical in HPLC analysis. For amino acids and peptides, the pH of the mobile phase can influence their charge state and hydrophobicity. helixchrom.com For example, at a pH below 3, amino acids are generally in their cationic form. helixchrom.com A common mobile phase composition for the analysis of methionine involves a mixture of water, acetonitrile, and an acid like sulfuric acid or trifluoroacetic acid. sielc.comsielc.com

The following table provides a representative example of HPLC conditions that could be adapted for the analysis of this compound, based on methods used for methionine and its analogs.

Table 1: Representative HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | Primesep 100 (mixed-mode) or C18 (reverse-phase) |

| Dimensions | 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient from 5% to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 280 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for probing the molecular structure and conformation of this compound. These methods provide detailed information about the arrangement of atoms and the three-dimensional shape of the peptide in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of peptides like methionine-enkephalin in solution. nih.gov Multidimensional ¹H NMR experiments are particularly informative. nih.gov

In a study investigating the conformation of methionine-enkephalin in a membrane-like environment (fast-tumbling bicelles), multidimensional ¹H NMR was employed. nih.gov By analyzing nuclear Overhauser effects (NOEs), which arise from the spatial proximity of protons, researchers can deduce distance constraints between different parts of the peptide. These distance constraints, along with torsion angles derived from coupling constants, are then used in structure calculations to generate a model of the peptide's conformation. nih.gov

NMR studies have revealed that methionine-enkephalin is a flexible molecule that can adopt several conformations in a membrane environment. nih.gov This conformational flexibility is believed to be important for its ability to bind to different opioid receptors. The chemical shifts of the amide and aromatic protons in the ¹H NMR spectrum are sensitive to the local chemical environment and can provide insights into the peptide's structure and interactions. nih.govhmdb.ca Furthermore, ¹H and ¹³C NMR have been used to identify and quantify oxidation products of the methionine residue in Met-enkephalin, such as methionine sulfoxide (B87167). nih.gov

Table 2: Key NMR Parameters for Structural Analysis of Methionine Enkephalinamide

| NMR Parameter | Information Provided |

| Chemical Shifts (¹H, ¹³C) | Information about the local electronic environment of each atom. Changes can indicate conformational shifts or binding interactions. nih.govnih.gov |

| Nuclear Overhauser Effects (NOEs) | Provides through-space distance information between protons, crucial for determining the 3D structure. nih.gov |

| Coupling Constants (J-couplings) | Gives information about dihedral angles, which define the peptide backbone and side-chain conformations. |

| Temperature Coefficients | Can identify protons involved in hydrogen bonding, which helps to define secondary structures like beta-turns. nih.gov |

Ultraviolet (UV) spectroscopy is a straightforward and widely used technique for the detection and quantification of peptides containing aromatic amino acids. Methionine enkephalinamide contains a tyrosine residue, which has a chromophoric phenol (B47542) side chain that absorbs UV light.

The UV absorption spectrum of methionine-enkephalin is primarily dictated by its tyrosine residue. The absorption maximum is typically observed around 275-280 nm. However, for quantitative analysis using HPLC, detection is often performed at lower wavelengths, such as 200-220 nm, where the peptide bond absorbs strongly, providing greater sensitivity. sielc.com The UV spectrum of methionine itself shows high absorbance starting at 190 nm, which decreases and levels off around 250 nm. sielc.com When analyzing complex mixtures or performing kinetic studies, the choice of wavelength is critical to maximize sensitivity and minimize interference from other components. physchemres.orgresearchgate.netresearchgate.net

Table 3: Typical UV Spectroscopic Data for Methionine Enkephalinamide

| Feature | Wavelength (nm) | Origin |

| Primary Absorption Maximum | ~276 nm | π → π* transition of the tyrosine phenol side chain |

| Secondary Absorption (Shoulder) | ~282 nm | Vibrational fine structure of the tyrosine absorption |

| Peptide Bond Absorption | ~200-220 nm | n → π* transition of the amide bonds |

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure and conformational changes of peptides in solution. nih.gov CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. For peptides, the CD spectrum in the far-UV region (190-250 nm) is sensitive to the backbone conformation, providing information about the presence of secondary structures like α-helices, β-sheets, and random coils.

Studies on methionine-enkephalin have utilized CD spectroscopy to investigate its structure in solution. nih.gov The conformation of enkephalins is known to be solvent-dependent, and CD can track these conformational changes. For example, the presence of a β-turn, a common structural motif in enkephalins, can be inferred from the CD spectrum. nih.gov In conjunction with other techniques like NMR, CD provides a more complete picture of the peptide's conformational landscape. nih.gov

Electrochemical Detection Methods

Electrochemical detection methods offer a highly sensitive alternative to UV detection for the analysis of enkephalins. These methods are often coupled with separation techniques like capillary electrophoresis or HPLC.

Nonaqueous capillary electrophoresis with electrochemical detection (NACE-ED) has been successfully applied to the analysis of enkephalin peptides, including methionine enkephalin. nih.gov In this method, the peptides are separated based on their electrophoretic mobility in a non-aqueous electrolyte. The detection is based on the oxidation of the tyrosine residue at a platinum microdisk electrode. nih.gov

This technique has been shown to provide detection limits in the submicromolar range, which is approximately an order of magnitude lower than that achieved with UV detection. nih.gov The electrochemical behavior of the enkephalins is studied to optimize the applied potential for maximum sensitivity. For instance, an actual potential of +0.65 V was used for the oxidation of negatively charged enkephalins. nih.gov The use of an internal standard, such as [D-Ala2]-leucine enkephalin, can be employed for accurate quantification. nih.gov This method has demonstrated practical utility for the determination of enkephalins in biological samples like spiked plasma after solid-phase extraction. nih.gov

Voltammetric Waveform Analysis for Real-Time Neuropeptide Dynamics

The real-time monitoring of neuropeptides such as methionine enkephalinamide is crucial for understanding their dynamic roles in neuronal communication. nih.gov Traditional methods like microdialysis coupled with mass spectrometry often lack the temporal resolution needed to capture rapid changes in neuropeptide concentrations. nih.govnih.gov Fast-scan cyclic voltammetry (FSCV) has emerged as a powerful technique to monitor neurochemical fluctuations with subsecond temporal resolution. nih.govnih.gov However, detecting neuropeptides like Met-enkephalin (M-ENK) electrochemically is challenging. researchgate.net

To overcome these challenges, a specialized multiple-scan-rate voltammetric waveform, known as the modified-sawhorse waveform (MSW), has been developed and optimized for the real-time detection of tyrosine-containing neuropeptides, including M-ENK. nih.govacs.org This technique leverages the oxidation of the tyrosine residue within the enkephalin structure. nih.govacs.org The initial version of this waveform (MSW 1.0) involved a forward scan from -0.2 V to +0.6 V at 100 V/s, followed by an increased scan rate of 400 V/s up to +1.2 V. nih.govacs.org